6-Ethyl-5-fluoro-N-(oxan-4-ylmethyl)pyrimidin-4-amine
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Overview
Description
6-Ethyl-5-fluoro-N-(oxan-4-ylmethyl)pyrimidin-4-amine is a pyrimidine derivative with the molecular formula C12H18FN3O and a molecular weight of 239.294. This compound is extensively used in various scientific experiments due to its unique chemical properties.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, hydrophobic interactions, and pi-stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other pyrimidine derivatives, it may potentially interfere with nucleotide metabolism or other pyrimidine-dependent processes .
Pharmacokinetics
Its bioavailability, metabolic stability, and excretion patterns remain to be determined .
Action Environment
The action, efficacy, and stability of “6-ethyl-5-fluoro-N-[(oxan-4-yl)methyl]pyrimidin-4-amine” could be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the cellular environment .
Preparation Methods
The synthesis of 6-Ethyl-5-fluoro-N-(oxan-4-ylmethyl)pyrimidin-4-amine involves several steps, typically starting with the preparation of the pyrimidine core. The synthetic route often includes the following steps:
Formation of the Pyrimidine Core: This involves the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of the Fluoro and Ethyl Groups: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), while ethylation can be done using ethyl halides in the presence of a base.
Attachment of the Oxan-4-ylmethyl Group: This step involves the reaction of the pyrimidine intermediate with oxan-4-ylmethyl halides under nucleophilic substitution conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
6-Ethyl-5-fluoro-N-(oxan-4-ylmethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or oxan-4-ylmethyl positions using reagents like sodium azide or thiols, forming azido or thioether derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
6-Ethyl-5-fluoro-N-(oxan-4-ylmethyl)pyrimidin-4-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Comparison with Similar Compounds
6-Ethyl-5-fluoro-N-(oxan-4-ylmethyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.
Pyrimidifen: An acaricide used in agriculture.
Flupentiofenox: A trifluoroethyl thioether acaricide with high bioactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-ethyl-5-fluoro-N-(oxan-4-ylmethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O/c1-2-10-11(13)12(16-8-15-10)14-7-9-3-5-17-6-4-9/h8-9H,2-7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVIBESDZRSOIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NCC2CCOCC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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